4-Chloro-2-isocyano-1-methylbenzene
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Description
4-Chloro-2-isocyano-1-methylbenzene is a chemical compound with the molecular weight of 151.6 . Its IUPAC name is 4-chloro-1-isocyano-2-methylbenzene .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-isocyano-1-methylbenzene is 1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-isocyano-1-methylbenzene are not available, it’s important to note that benzenes typically undergo electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-isocyano-1-methylbenzene include a molecular weight of 151.6 . Unfortunately, other specific properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Structural Determinants in Halotriaroylbenzenes
4-Chloro-2-isocyano-1-methylbenzene is relevant in the study of structural determinants in halogen bonding, particularly in compounds like 4-halotriaroylbenzenes. For instance, the structures of 4-chloro- and 4-bromotribenzoylbenzene are dominated by C-X...O=C interactions, which are crucial in understanding the structural aspects of such compounds (Pigge, Vangala, & Swenson, 2006).
Polymerization End-Quenching
This chemical plays a role in the end-quenching of TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including variants of 4-Chloro-2-isocyano-1-methylbenzene, are effective in quenching these polymerizations, demonstrating its utility in direct chain-end functionalization in polymer chemistry (Morgan, Martínez-Castro, & Storey, 2010).
Synthesis of Pharmaceutical Intermediates
It serves as an important intermediate in the synthesis of pharmaceutical compounds. For example, its derivatives are used in the synthesis of Tianeptine, showcasing its significance in the pharmaceutical industry (Yang Jian-she, 2009).
Electrochemical Reduction Studies
In electrochemical studies, derivatives of 4-Chloro-2-isocyano-1-methylbenzene, like methyl triclosan, have been investigated for their reduction at glassy carbon electrodes. These studies provide insights into environmental pollutant reduction processes (Peverly et al., 2014).
Reactivity in Dinuclear Complexes
This compound is significant in studying the reactivity of quinonoid-bridged dinuclear complexes. It helps in understanding the effects of substituents on the reactivity and bonding properties of such complexes, which is vital in organometallic chemistry (Sommer et al., 2013).
Borabenzene Adduct Formation
Its derivatives have been studied for their role in the formation of borabenzene adducts through ligand exchange reactions, highlighting its importance in the study of boron chemistry and coordination compounds (Légaré et al., 2014).
Vaporization Enthalpies
Research into the vaporization enthalpies of chloro-substituted methylbenzenes, including 4-Chloro-2-isocyano-1-methylbenzene, contributes to our understanding of their thermodynamic properties, which is essential in physical chemistry and material sciences (Verevkin et al., 2014).
properties
IUPAC Name |
4-chloro-2-isocyano-1-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVCJUZMZATMKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394205 |
Source
|
Record name | 4-chloro-2-isocyano-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isocyano-1-methylbenzene | |
CAS RN |
602262-01-1 |
Source
|
Record name | 4-chloro-2-isocyano-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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